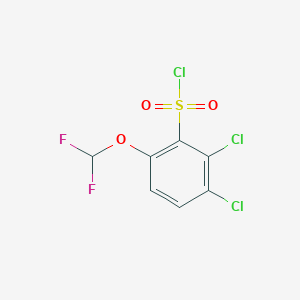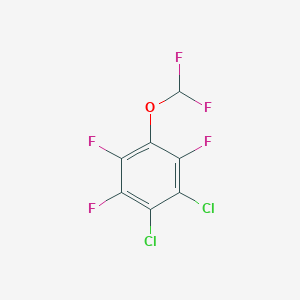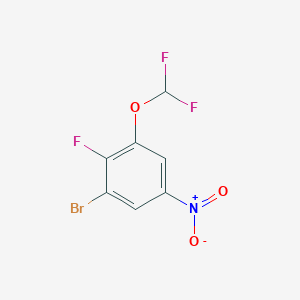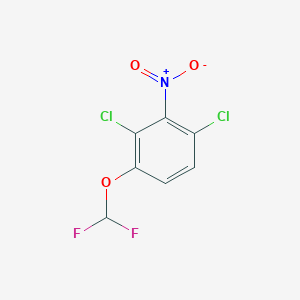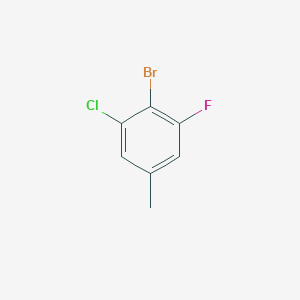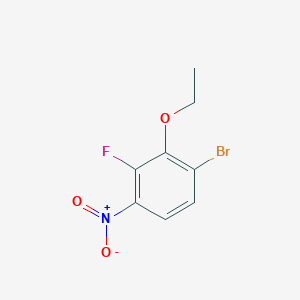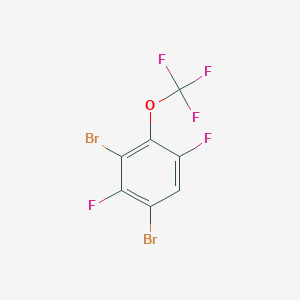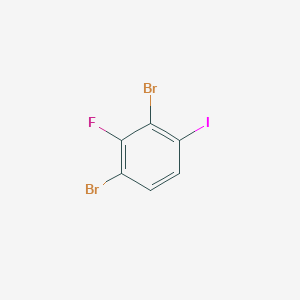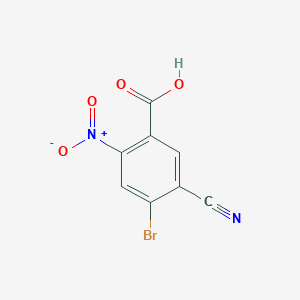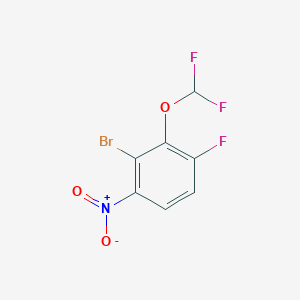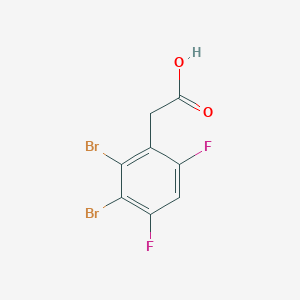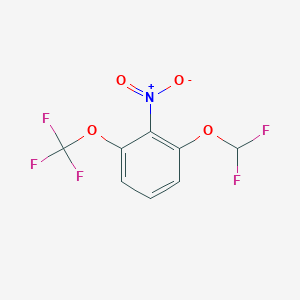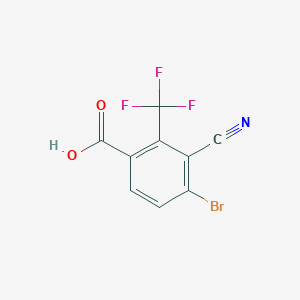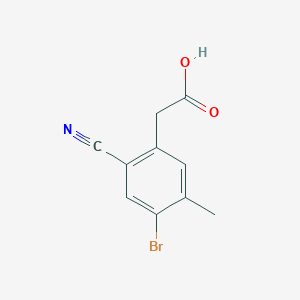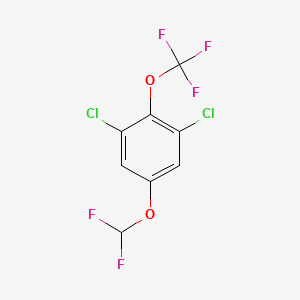
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene (1,3-DCF-2-TFM) is an organofluorine compound of the benzene family, with a variety of uses in scientific and industrial research. It is a colorless liquid with a boiling point of 81.4°C and a melting point of -38.2°C. It is highly reactive, and is used as a building block for a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
1,3-DCF-2-TFM is used in a variety of scientific and industrial research applications. It is used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of fluorinated polymers and other fluorinated materials. Additionally, it has been used as a reagent in the synthesis of a variety of other organofluorine compounds.
Wirkmechanismus
1,3-DCF-2-TFM is highly reactive, and its reaction mechanism is complex. The reaction is typically initiated by a Lewis acid, such as boron trifluoride, which activates the starting materials and facilitates their reaction. The reaction proceeds through a series of intermediate steps, eventually resulting in the formation of the desired product.
Biochemische Und Physiologische Effekte
1,3-DCF-2-TFM is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and there is no evidence to suggest that it is carcinogenic or mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-DCF-2-TFM is a highly reactive compound, which makes it useful for a variety of laboratory experiments. Its low boiling point allows it to be easily distilled, and its low melting point makes it easy to handle. Additionally, its high reactivity makes it useful for synthesizing a variety of other organic compounds. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction and ensure that the desired product is obtained.
Zukünftige Richtungen
Future research on 1,3-DCF-2-TFM could focus on its use as a building block for the synthesis of other organic compounds. Additionally, further research could be conducted to explore its potential applications in the synthesis of fluorinated polymers and other fluorinated materials. Additionally, research could be conducted to explore its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, research could be conducted to explore its potential toxicity, carcinogenicity, and mutagenicity.
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHWYQOERRUOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



